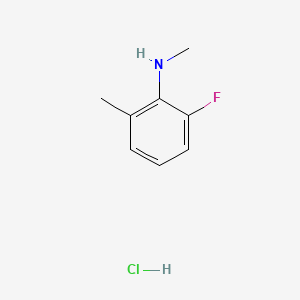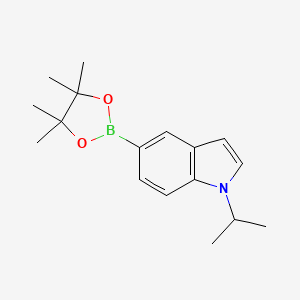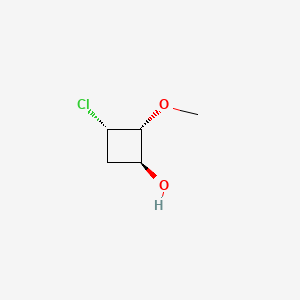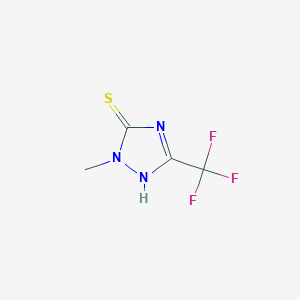
2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoicaciddihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid dihydrochloride is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The thiazole ring is known for its aromatic properties and its ability to participate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid dihydrochloride typically involves the reaction of 2-aminothiazole with appropriate reagents to introduce the propanoic acid moiety. One common method involves the reaction of 2-aminothiazole with 4-methyl-2-chloropropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as ethanol or water, and the product is isolated by precipitation or extraction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the synthesis. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its dihydrochloride form .
化学反应分析
Types of Reactions
2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated or nitro-substituted thiazoles.
科学研究应用
2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes[][3].
作用机制
The mechanism of action of 2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate receptor function by binding to receptor sites, altering signal transduction pathways .
相似化合物的比较
Similar Compounds
2-aminothiazole: A simpler analog with similar biological activities.
4-methylthiazole: Lacks the amino and propanoic acid groups but shares the thiazole ring structure.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes.
Uniqueness
2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid dihydrochloride is unique due to its combination of the thiazole ring with amino and propanoic acid groups, which enhances its reactivity and potential biological activities compared to simpler thiazole derivatives .
属性
分子式 |
C7H12Cl2N2O2S |
|---|---|
分子量 |
259.15 g/mol |
IUPAC 名称 |
2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C7H10N2O2S.2ClH/c1-4-3-12-6(9-4)2-5(8)7(10)11;;/h3,5H,2,8H2,1H3,(H,10,11);2*1H |
InChI 键 |
UWVGDXQEFZLVTJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=N1)CC(C(=O)O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{6-Oxaspiro[2.5]octan-5-yl}methanol](/img/structure/B13466576.png)
![2-(5-Chlorobenzo[b]thiophen-2-yl)-4,4,5,5-tetraMethyl-1,3,2-dioxaborolane](/img/structure/B13466579.png)
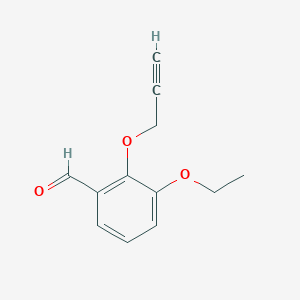
![1-Azadispiro[3.1.5^{6}.1^{4}]dodecane](/img/structure/B13466590.png)
![{1-[(Diethylamino)methyl]cyclopropyl}methanol](/img/structure/B13466600.png)
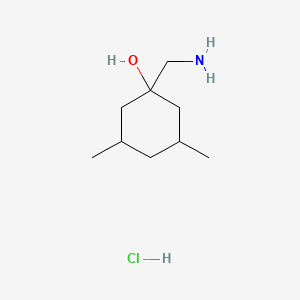
![methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B13466614.png)

![Methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13466617.png)
